molecular formula C7H6BrFO B3180987 1-Bromo-4-(fluoromethoxy)benzene CAS No. 496052-51-8

1-Bromo-4-(fluoromethoxy)benzene

Cat. No. B3180987
CAS RN: 496052-51-8
M. Wt: 205.02 g/mol
InChI Key: FMDUHUXZJVYFIV-UHFFFAOYSA-N
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Description

1-Bromo-4-(fluoromethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluoromethoxy group . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(fluoromethoxy)benzene is C7H6BrFO . The molar mass is 241.01 g/mol . The structure consists of a benzene ring with a bromine atom and a fluoromethoxy group attached to it .


Chemical Reactions Analysis

1-Bromo-4-(fluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Physical And Chemical Properties Analysis

1-Bromo-4-(fluoromethoxy)benzene is a liquid with a refractive index of 1.461 . It has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .

Safety and Hazards

1-Bromo-4-(fluoromethoxy)benzene is combustible and causes skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Mechanism of Action

Target of Action

1-Bromo-4-(fluoromethoxy)benzene is a chemical compound used in organic synthesis It’s known to be used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

It’s used in the direct arylation of heteroarenes , which is a key process in the synthesis of many bioactive compounds.

Result of Action

The molecular and cellular effects of 1-Bromo-4-(fluoromethoxy)benzene’s action depend on the specific reactions it’s involved in. For example, it’s used in the synthesis of various pharmaceutical compounds , which can have a wide range of effects depending on their specific mechanisms of action.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(fluoromethoxy)benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reaction with LIDA is temperature-dependent .

properties

IUPAC Name

1-bromo-4-(fluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDUHUXZJVYFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(fluoromethoxy)benzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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